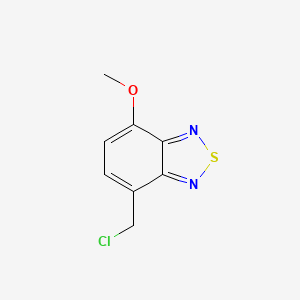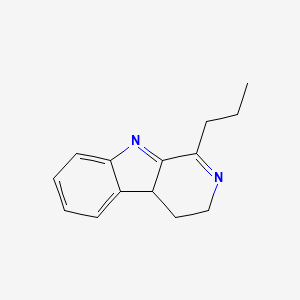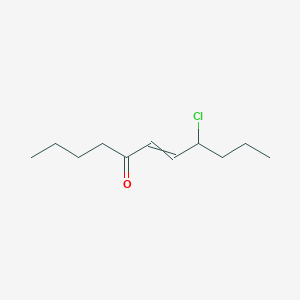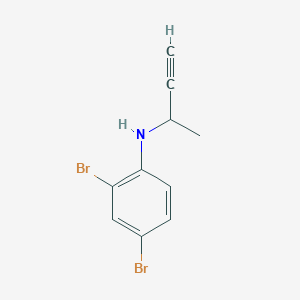![molecular formula C16H30O2 B14374651 2-[(Undec-3-en-1-yl)oxy]oxane CAS No. 90879-05-3](/img/structure/B14374651.png)
2-[(Undec-3-en-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Undec-3-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features an oxane ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with an undec-3-en-1-yl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Undec-3-en-1-yl)oxy]oxane typically involves the reaction of undec-3-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product. The reaction conditions often include the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Undec-3-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond in the undec-3-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions include oxides, ketones, saturated ethers, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Undec-3-en-1-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(Undec-3-en-1-yl)oxy]oxane involves its interaction with molecular targets through its ether linkage and the double bond in the undec-3-en-1-yl group. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic and electrophilic attacks. The oxane ring provides stability and rigidity to the molecule, enhancing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-[(Undec-2-yn-1-yl)oxy]oxane: A compound with a similar structure but with a triple bond in the undec-2-yn-1-yl group.
Oxane: The parent compound of the oxane family, featuring a six-membered ring with one oxygen atom.
Uniqueness
2-[(Undec-3-en-1-yl)oxy]oxane is unique due to the presence of the undec-3-en-1-yl group, which introduces a double bond into the structure.
Properties
CAS No. |
90879-05-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-undec-3-enoxyoxane |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h8-9,16H,2-7,10-15H2,1H3 |
InChI Key |
MRGHJUGDUVOYCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)



![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)




![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
